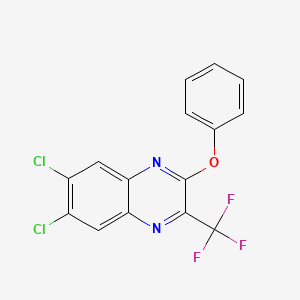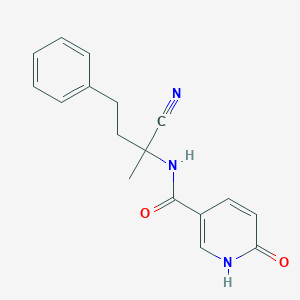
N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide, also known as C16, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyridine carboxamides and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of related compounds, demonstrating the versatility of this chemical structure in creating a variety of derivatives. One study detailed the water-mediated synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide derivatives. These compounds were characterized using FT-IR, NMR, and X-ray diffraction techniques, highlighting their potential in non-linear optical (NLO) applications and as anticancer agents through molecular docking studies showing interaction with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of derivatives have been a significant focus. For instance, derivatives synthesized from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide showed promising antibiotic activities against both Gram-positive and Gram-negative bacteria (Ahmed, 2007). Additionally, N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibited moderate antifungal activities against various phytopathogenic fungi, suggesting their potential as agricultural fungicides (Wu et al., 2012).
Molecular Docking and Computational Studies
Computational studies, including molecular docking and DFT calculations, have been utilized to explore the properties and potential biological activities of related compounds. For example, a study on vanadium(III) and oxovanadium(IV/V) complexes with amidate ligands revealed insights into vanadium-protein interactions, which could be relevant for designing new drugs or understanding metal's role in biological systems (Keramidas et al., 1996).
Catalytic and Chemical Reactions
The compound and its derivatives have also been applied in catalysis, demonstrating their utility in organic synthesis. A noteworthy application is in the preparation of ethynyltributyltin as a synthetic equivalent for acetylene and other functional groups in cycloadditions, showcasing the compound's role in facilitating complex chemical reactions (Sauer & Heldmann, 1998).
Propiedades
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-17(12-18,10-9-13-5-3-2-4-6-13)20-16(22)14-7-8-15(21)19-11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJJHJUVAKSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)NC(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1-methyl-3-phenylpropyl)-6-hydroxypyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

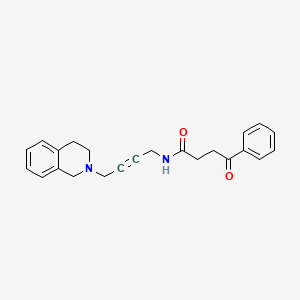

![4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2719925.png)
![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)
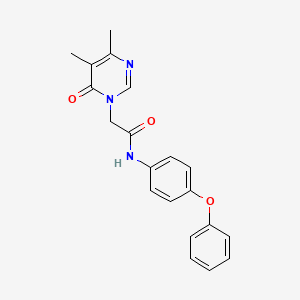
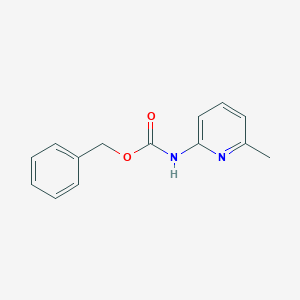

![4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719934.png)
![2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid](/img/structure/B2719935.png)
![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)
